
2,2',2''-Nitrilotris(2-methylpropan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,2’'-Nitrilotris(2-methylpropan-1-ol) is a chemical compound with the molecular formula C12H27NO3. It is also known by other names such as Tris(2-hydroxypropyl)amine and Triisopropanolamine. This compound is commonly used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2’,2’'-Nitrilotris(2-methylpropan-1-ol) can be synthesized through the reaction of ammonia with propylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. The process involves the stepwise addition of propylene oxide to ammonia, resulting in the formation of the triisopropanolamine compound.
Industrial Production Methods
In industrial settings, the production of 2,2’,2’'-Nitrilotris(2-methylpropan-1-ol) involves large-scale reactors where ammonia and propylene oxide are reacted in the presence of catalysts. The reaction mixture is then purified through distillation and other separation techniques to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,2’'-Nitrilotris(2-methylpropan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halides and acids, can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted amines and alcohols.
Applications De Recherche Scientifique
2,2’,2’'-Nitrilotris(2-methylpropan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in the preparation of buffers and as a component in biochemical assays.
Medicine: Utilized in the formulation of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Used in the production of surfactants, corrosion inhibitors, and as an additive in lubricants.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethanolamine: Similar in structure but with ethanol groups instead of propanol.
Diethanolamine: Contains two ethanol groups and one amine group.
Monoethanolamine: Contains one ethanol group and one amine group.
Uniqueness
2,2’,2’'-Nitrilotris(2-methylpropan-1-ol) is unique due to its three hydroxyl groups attached to a central nitrogen atom, providing it with distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
| 111763-83-8 | |
Formule moléculaire |
C12H27NO3 |
Poids moléculaire |
233.35 g/mol |
Nom IUPAC |
2-[bis(1-hydroxy-2-methylpropan-2-yl)amino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H27NO3/c1-10(2,7-14)13(11(3,4)8-15)12(5,6)9-16/h14-16H,7-9H2,1-6H3 |
Clé InChI |
DGWKNXAZGWBHQB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CO)N(C(C)(C)CO)C(C)(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


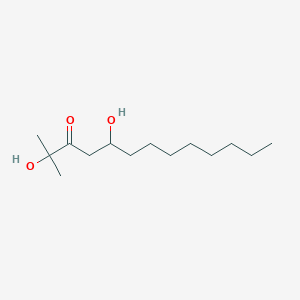
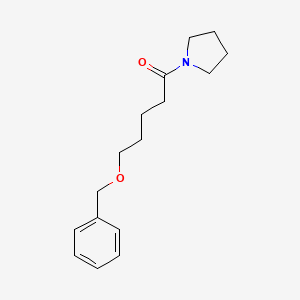
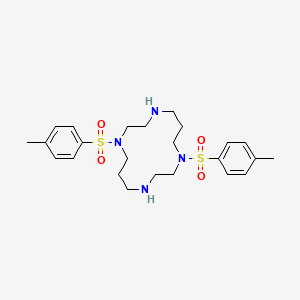
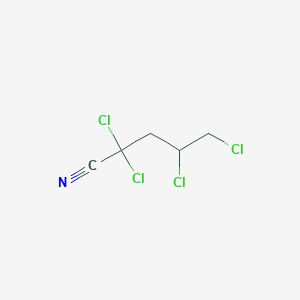
![2,4,6-Tris{[(hydroxymethyl)(methyl)amino]methyl}phenol](/img/structure/B14309575.png)
![Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl-](/img/structure/B14309598.png)
![1,4-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B14309601.png)
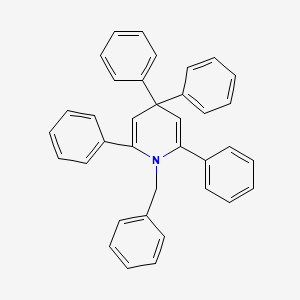
![2-[Bis(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitropropane](/img/structure/B14309608.png)
